molecular formula C13H11N3O3S B2694624 3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid CAS No. 1370591-91-5

3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid

Cat. No.: B2694624
CAS No.: 1370591-91-5
M. Wt: 289.31
InChI Key: CARHCHZBVAYUBP-UHFFFAOYSA-N
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Description

3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid (IUPAC name verified via ) is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolin core with a propanoic acid side chain. The molecule contains both oxo (C=O) and thioxo (C=S) functional groups at positions 3 and 5, respectively, contributing to its unique electronic and steric properties. This compound has been cataloged by CymitQuimica (Ref: 10-F725347) but is currently listed as discontinued.

Its synthesis likely involves multicomponent reactions (MCRs) under microwave-assisted conditions, as described for analogous imidazo-fused heterocycles.

Properties

IUPAC Name

3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-10(18)6-5-9-12(19)16-11(14-9)7-3-1-2-4-8(7)15-13(16)20/h1-4,9,14H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUVKRAQOLVDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid typically involves multi-step organic reactions

  • Formation of the Imidazoquinazoline Core

      Starting Materials: 2-aminobenzamide and thiourea.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions, to form the imidazoquinazoline ring system.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

      Reagents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

      Conditions: Typically carried out in an organic solvent at room temperature.

  • Reduction: : The carbonyl groups can be reduced to alcohols.

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in an inert atmosphere, often at low temperatures.

  • Substitution: : The propanoic acid side chain can undergo esterification or amidation reactions.

      Reagents: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

      Conditions: Typically performed under mild heating.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, esters, and amides, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Industrial Applications: The compound’s derivatives are studied for their potential use as catalysts or intermediates in various chemical processes.

Mechanism of Action

The mechanism by which 3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Imidazo[1,2-c]quinazolin Derivatives
  • N-Cyclohexyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide (): Key Difference: Replaces the propanoic acid side chain with an acetamide group and adds a cyclohexyl substituent.
Imidazo[1,2-a]pyridine Derivatives
  • 3-(2-Amino-4-phenyl-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid (): Key Difference: Features a simpler imidazole core instead of the fused quinazolin system. Impact: Reduced aromaticity and molecular weight may enhance solubility but limit π-π stacking interactions in biological targets.

Functional Group Modifications

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Imidazo[1,2-c]quinazolin Propanoic acid chain 3-Oxo, 5-thioxo, -COOH
N-Cyclohexyl acetamide analog Imidazo[1,2-c]quinazolin Acetamide, cyclohexyl 3-Oxo, 5-thioxo, -CONHR
Imidazo[1,2-a]pyridine analog Imidazo[1,2-a]pyridine Propanoic acid, p-tolyl -COOH, aryl

Mechanistic and Application Insights

  • Target Compound : The thioxo group may act as a hydrogen-bond acceptor or participate in metal coordination, while the carboxylic acid could enhance binding to cationic residues in enzymes.
  • Acetamide Analog : The cyclohexyl group may improve blood-brain barrier penetration, making it suitable for neurological targets.
  • Imidazo[1,2-a]pyridine Analog : The smaller core and aryl substituents favor interactions with hydrophobic enzyme pockets.

Biological Activity

3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates both imidazoquinazoline and thioxo functionalities, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, anticancer potential, and mechanisms of action.

  • Molecular Formula : C₁₃H₁₃N₃O₃S
  • Molecular Weight : 289.31 g/mol
  • CAS Number : 1370591-91-5

1. Antioxidant Properties

3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid exhibits notable antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress by neutralizing free radicals and preventing cellular damage. This compound may hold therapeutic potential in conditions related to oxidative stress, such as neurodegenerative diseases and aging-related disorders.

2. Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. In a study evaluating various derivatives of quinazoline compounds, it was found that certain modifications led to enhanced cytotoxicity against cancer cell lines. For instance, derivatives similar to 3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid demonstrated IC50 values indicating potent inhibition of cell growth in MCF-7 breast cancer cells .

Table 1: Cytotoxicity of Related Compounds Against MCF-7 Cells

Compound% Cell Growth Inhibition at 100 μMIC50 (μM) ± SD
Compound 9c92.3%2.32 ± 0.2
Compound 9d91.36%4.68 ± 1.5
Compound 9e97.5%1.32 ± 1.9
Doxorubicin96.8%1.21 ± 0.03

The biological activity of this compound is believed to stem from its interaction with specific molecular targets and pathways within cells. The presence of the thioxo group enhances its electrophilic character, allowing it to interact with various biomolecules such as proteins and enzymes involved in cellular signaling pathways.

Study on Anticancer Activity

A recent study focused on the synthesis and evaluation of various quinazoline derivatives found that compounds structurally related to 3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid exhibited high binding affinity towards the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The binding energy for these compounds ranged from -19.8 to -24.8 kcal/mol, indicating strong interactions with critical amino acids in the receptor .

Table 2: EGFR Inhibition by Selected Compounds

Compound% Inhibition at 10 μMIC50 (nM) ± SD
Compound 9c95.7%27.9 ± 1.4
Compound 9e97.0%16.89 ± 0.6
Erlotinib96.8%20.8 ± 0.8

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